![molecular formula C18H18N4O3S B1665893 4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide CAS No. 1117684-36-2](/img/structure/B1665893.png)
4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide
Overview
Description
This compound, also known as AZ12799734, is an orally active TGF-β type I receptors active site inhibitor . It has the molecular formula C18H18N4O3S.
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C18H18N4O3S . The molecular weight is 370.43 .Physical And Chemical Properties Analysis
The compound is a powder that is white to beige in color . It is soluble in DMSO at a concentration of 2 mg/mL .Scientific Research Applications
Inhibition of ALK4, ALK6, and ALK7
In addition to inhibiting TGF-βRI, AZ12799734 also inhibits ALK4, ALK6, and ALK7 at concentrations under 10 μM .
Inhibition of BMP Signaling
AZ12799734 inhibits BMP signaling, which is a group of growth differentiation factors that are part of the TGF-β superfamily .
Inhibition of Phosphorylation of SMAD1 and SMAD2
AZ12799734 inhibits the phosphorylation of SMAD1 and SMAD2, which are intracellular proteins that transmit extracellular signals from TGF-β ligands to the nucleus where they activate downstream gene transcription .
Inhibition of TGF-β-Induced Epithelial Cell Migration
AZ12799734 inhibits TGF-β-induced epithelial cell migration in vitro . This could have potential implications in wound healing and cancer metastasis research.
Cardiotoxicity
AZ12799734 displays cardiotoxicity in vivo . This is an important consideration for its use in vivo and its potential therapeutic applications.
Safety And Hazards
properties
IUPAC Name |
4-[[4-(2,6-dimethylpyridin-3-yl)oxypyridin-2-yl]amino]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-12-3-8-17(13(2)21-12)25-15-9-10-20-18(11-15)22-14-4-6-16(7-5-14)26(19,23)24/h3-11H,1-2H3,(H,20,22)(H2,19,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOZXMAOIHDDQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2=CC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide | |
CAS RN |
1117684-36-2 | |
Record name | AZ-12799734 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1117684362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZ-12799734 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6YYY77937 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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